Comparative Efficacy in Rheumatoid Arthritis: GST vs. Auranofin in a 20-Week Controlled Trial
In a prospective, double-blind, multicenter trial comparing GST, auranofin, and placebo in 193 patients with active RA, GST demonstrated statistically significant superiority over auranofin in improving hemoglobin concentration and reducing thrombocytosis [1]. GST was also superior to placebo in improving joint swelling scores, anemia, thrombocytosis, and rheumatoid factor levels, whereas auranofin did not show significant improvement over placebo for these parameters [1].
| Evidence Dimension | Efficacy (Hemoglobin increase & Thrombocytosis reduction) |
|---|---|
| Target Compound Data | Statistically significant increase in hemoglobin concentration; significant decrease in thrombocytosis. |
| Comparator Or Baseline | Auranofin: No statistically significant improvement in hemoglobin or thrombocytosis vs. placebo. |
| Quantified Difference | GST showed a statistically significant advantage over auranofin for these specific hematological parameters (p<0.05). |
| Conditions | 20-week, double-blind, multi-center trial in 161 patients completing treatment. |
Why This Matters
This data demonstrates GST's superior efficacy in correcting specific RA-associated hematological abnormalities, which may be a critical differentiator for studies targeting anemia or thrombocytosis.
- [1] Ward, J. R., Williams, H. J., Egger, M. J., Reading, J. C., Boyce, E., Altz-Smith, M., ... & Solsky, M. A. (1983). Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis: a controlled clinical trial. Arthritis and Rheumatism, 26(11), 1303-1315. PMID: 6416254. View Source
